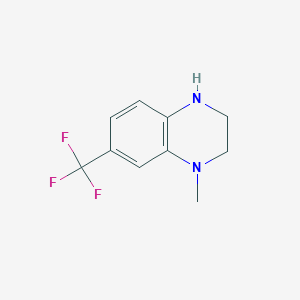
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (DMT) is an organic compound belonging to the benzothiadiazine family of compounds. It is an aromatic compound that is found in a variety of plants and fungi, and has been used in traditional medicine for centuries. DMT has been studied extensively in the scientific community and has been found to have a variety of potential therapeutic and medicinal applications.
科学的研究の応用
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied extensively in the scientific community and has been found to have a variety of potential therapeutic and medicinal applications. For example, it has been found to have anti-inflammatory, anti-tumor, and antioxidant properties. Additionally, it has been studied for its potential to treat a range of neurological disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential to treat addiction and substance abuse.
作用機序
The exact mechanism of action of 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is not yet fully understood, however, it is believed to act on the serotonin and dopamine receptors in the brain. It is thought that this compound binds to these receptors, causing a variety of effects, including increased alertness and euphoria. Additionally, it is thought to interact with the endocannabinoid system, which is responsible for regulating a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and antioxidant properties. Additionally, it has been found to have a variety of neurological effects, including increased alertness and euphoria, as well as the potential to treat a range of neurological disorders.
実験室実験の利点と制限
The advantages of using 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione in laboratory experiments include its availability and ease of synthesis. Additionally, it has a variety of potential applications in the scientific community, making it a useful tool for research. The limitations of using this compound in laboratory experiments include its potential toxicity, as well as its potential to interact with other compounds. Additionally, it is important to ensure that the reaction conditions are carefully controlled to ensure the desired product is obtained.
将来の方向性
Future research on 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione could include further exploration of its potential therapeutic and medicinal applications. Additionally, further research could be conducted on its potential to interact with other compounds and its potential toxicity. Additionally, further research could be conducted on its potential to treat addiction and substance abuse. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential to interact with the endocannabinoid system. Finally, further research could be conducted on its potential to treat a range of neurological disorders, such as depression, anxiety, and schizophrenia.
合成法
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be synthesized in a laboratory setting through the reaction of dimethylamine with benzoyl chloride, which produces the desired product. This reaction requires the use of a solvent, such as methanol or acetonitrile, and is usually conducted at a temperature of around 100°C. The reaction is usually complete within an hour.
特性
IUPAC Name |
7-(dimethylamino)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-12(2)6-3-4-7-8(5-6)16(14,15)11-9(13)10-7/h3-5H,1-2H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYBTSFAWLLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)NS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)


![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)


![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)
![3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B6618155.png)